molecular formula C11H17O4PS B1360042 Phosphoric acid, diethyl p-(methylthio)phenyl ester CAS No. 3070-13-1

Phosphoric acid, diethyl p-(methylthio)phenyl ester

Cat. No. B1360042
CAS RN: 3070-13-1
M. Wt: 276.29 g/mol
InChI Key: OVLXYMUBBUYUJA-UHFFFAOYSA-N
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Description

“Phosphoric acid, diethyl p-(methylthio)phenyl ester” is a chemical compound with the molecular formula C11H17O4PS1. It is also known as “Phenol, p-(methylthio)-, diethyl phosphate” and "Fensulfothion oxon sulfide"1.



Synthesis Analysis

The synthesis of “Phosphoric acid, diethyl p-(methylthio)phenyl ester” is not explicitly mentioned in the search results. However, phosphates are generally synthesized by esterification, hydrolysis, and oxidation2. For a detailed synthesis process, it is recommended to refer to a specialized chemical synthesis database or literature.



Molecular Structure Analysis

The molecular structure of “Phosphoric acid, diethyl p-(methylthio)phenyl ester” is not directly provided in the search results. For an accurate molecular structure, it is recommended to refer to a reliable chemical database or use a molecular modeling software.



Chemical Reactions Analysis

The specific chemical reactions involving “Phosphoric acid, diethyl p-(methylthio)phenyl ester” are not provided in the search results. However, organophosphates, which this compound is a part of, are susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides3. Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Phosphoric acid, diethyl p-(methylthio)phenyl ester” include a density of 1.3±0.1 g/cm3, boiling point of 300.9±34.0 °C at 760 mmHg, and a flash point of 135.8±25.7 °C4. It has 4 H bond acceptors, 0 H bond donors, 5 freely rotating bonds, and a polar surface area of 80 Å24.


Scientific Research Applications

Microbial Degradation of Pesticides

Synthesis and Utilization in Chemistry

  • The compound has been used in the effective esterification of carboxylic acids, as studied by Won et al. (2007). They demonstrated its efficiency in selectively forming esters in good to excellent yields (Won et al., 2007).
  • Kokare et al. (2007) developed a novel reagent, phosphoric acid diethyl ester 2-phenyl-benzimidazol-1-yl ester, for preparing O-alkyl hydroxamic acids. Their study highlights the compound's utility in synthesizing enantiomerically pure compounds with negligible racemization (Kokare et al., 2007).

Environmental and Agricultural Applications

  • Johnson (1970) explored the influence of organophosphorus pesticides, including compounds similar to Phosphoric acid, diethyl p-(methylthio)phenyl ester, on nematode populations and seed production in centipede grass. The study indicates its potential in controlling specific pests in agriculture (Johnson, 1970).

Future Directions

The future directions of “Phosphoric acid, diethyl p-(methylthio)phenyl ester” are not explicitly mentioned in the search results. However, given its toxicity, research could focus on safer handling methods, alternative compounds with less toxicity, or potential antidotes for exposure.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or literature.


properties

IUPAC Name

diethyl (4-methylsulfanylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O4PS/c1-4-13-16(12,14-5-2)15-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLXYMUBBUYUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184730
Record name Phosphoric acid, diethyl p-(methylthio)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoric acid, diethyl p-(methylthio)phenyl ester

CAS RN

3070-13-1
Record name Phosphoric acid, diethyl 4-(methylthio)phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3070-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, diethyl p-(methylthio)phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WLN: 2OPO&O2&OR DS1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132955
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid, diethyl p-(methylthio)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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